alpha-Naphtholbenzein

Description

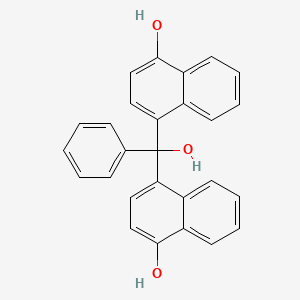

The exact mass of the compound 4-Hydroxy-alpha-(4-hydroxynaphthyl)-alpha-phenylnaphthalene-1-methanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68055. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[hydroxy-(4-hydroxynaphthalen-1-yl)-phenylmethyl]naphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H20O3/c28-25-16-14-23(19-10-4-6-12-21(19)25)27(30,18-8-2-1-3-9-18)24-15-17-26(29)22-13-7-5-11-20(22)24/h1-17,28-30H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUYLDJXFDLBCTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C3=CC=CC=C32)O)(C4=CC=C(C5=CC=CC=C54)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70219703 | |

| Record name | 4-Hydroxy-alpha-(4-hydroxynaphthyl)-alpha-phenylnaphthalene-1-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70219703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6948-88-5 | |

| Record name | 4-Hydroxy-α-(4-hydroxy-1-naphthalenyl)-α-phenyl-1-naphthalenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6948-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-alpha-(4-hydroxynaphthyl)-alpha-phenylnaphthalene-1-methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006948885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6948-88-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68055 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-alpha-(4-hydroxynaphthyl)-alpha-phenylnaphthalene-1-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70219703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-α-(4-hydroxynaphthyl)-α-phenylnaphthalene-1-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.379 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to α-Naphtholbenzein: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Naphtholbenzein is a triphenylmethane (B1682552) dye that belongs to the benzein family of compounds. It is widely recognized for its function as a pH indicator, particularly in non-aqueous titrations. Its distinct color change in response to varying pH levels makes it a valuable tool in analytical chemistry. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant experimental protocols for α-Naphtholbenzein.

Chemical Structure and Tautomerism

α-Naphtholbenzein can exist in two tautomeric forms, which has led to some ambiguity in its representation and reported properties. The two primary forms are the quinone-methide form and the triphenylmethanol (B194598) (carbinol) form.

-

Quinone-methide form (CAS: 145-50-6): This form is responsible for the characteristic color and pH-indicating properties of α-Naphtholbenzein. Its IUPAC name is (4Z)-4-[(4-hydroxynaphthalen-1-yl)-phenylmethylidene]naphthalen-1-one.

-

Triphenylmethanol form (CAS: 6948-88-5): This is the hydrated or carbinol form of the molecule. Its IUPAC name is 4-[hydroxy-(4-hydroxynaphthalen-1-yl)-phenylmethyl]naphthalen-1-ol.

The equilibrium between these two forms is dependent on the solvent and pH of the medium.

Caption: Chemical structures of the two primary forms of α-Naphtholbenzein.

Physicochemical Properties

The following tables summarize the key physicochemical properties of α-Naphtholbenzein, primarily focusing on the quinone-methide form (CAS: 145-50-6) which is of greater interest as a pH indicator.[1][2][3][4][5]

Table 1: General Properties

| Property | Value |

| CAS Number | 145-50-6 |

| Molecular Formula | C27H18O2 |

| Molecular Weight | 374.43 g/mol |

| Appearance | Dark reddish-brown to brown-black powder |

| Melting Point | 230-235 °C |

Table 2: Solubility and Spectral Properties

| Property | Value |

| Solubility | Soluble in ethanol, acetic acid, and acetone. Insoluble in water. |

| pKa | 8.95 - 9.14 (predicted) |

| λmax (in 0.01M NaOH) | 644-652 nm |

pH Indicator Properties

α-Naphtholbenzein is a widely used pH indicator, particularly for acid-base titrations in non-aqueous media.[6][7][8] The color change mechanism is based on the reversible deprotonation of the hydroxyl group in the molecule, which leads to a change in the electronic conjugation and thus a different absorption spectrum in the visible region.

Table 3: pH Indicator Profile

| pH Range | Color in Acidic Medium | Color in Basic Medium |

| 8.2 - 10.0 | Yellow/Orange | Green/Blue-green |

The color transition is a result of the structural change from the protonated (acidic) form to the deprotonated (basic) form.

Caption: Simplified mechanism of color change for α-Naphtholbenzein.

Experimental Protocols

Preparation of α-Naphtholbenzein Indicator Solution

A standard protocol for the preparation of an α-Naphtholbenzein indicator solution for non-aqueous titrations is as follows:[6][9]

Materials:

-

α-Naphtholbenzein powder

-

Anhydrous glacial acetic acid

Procedure:

-

Weigh 0.2 g of α-Naphtholbenzein powder.

-

Dissolve the powder in 100 mL of anhydrous glacial acetic acid.

-

Stir the solution until the powder is completely dissolved.

-

Store the solution in a tightly sealed, light-resistant container.

Quality Control:

To test the sensitivity of the prepared indicator solution, add 0.25 mL of the solution to 50 mL of anhydrous glacial acetic acid. The solution should appear brownish-yellow. Titrate this solution with 0.1 M perchloric acid. No more than 0.05 mL of the perchloric acid should be required to change the color of the solution to green.[9]

Synthesis of α-Naphtholbenzein

A detailed, publicly available, and verified experimental protocol for the synthesis of α-Naphtholbenzein is not readily found in the searched literature. However, based on the synthesis of similar triphenylmethane dyes, a plausible synthetic route would involve the condensation of benzaldehyde (B42025) with α-naphthol in the presence of a dehydrating acid catalyst, such as sulfuric acid. This is analogous to the synthesis of phenolphthalein (B1677637) from phthalic anhydride (B1165640) and phenol. Further purification would be required to isolate the desired product. Researchers attempting this synthesis should consult general organic chemistry literature for acid-catalyzed condensation reactions and exercise appropriate safety precautions.

Safety Information

α-Naphtholbenzein is considered a hazardous substance.[10][11][12][13][14]

-

Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.

-

Precautions: Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area. Avoid breathing dust.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If on skin, wash with plenty of water. If inhaled, move to fresh air.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Protect from light.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

References

- 1. RXCHEMICALS: Chemicals Solvent Powder supplier Import-Export in India Dubai UAE Oman Nairobi [rxchemicals.com]

- 2. labsolu.ca [labsolu.ca]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - CAS-Number 145-50-6 - Order from Chemodex [chemodex.com]

- 5. chembk.com [chembk.com]

- 6. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]

- 7. α-Naphtholbenzein (pH Indicator) 145-50-6 India [ottokemi.com]

- 8. α-纳富妥苯 indicator grade | Sigma-Aldrich [sigmaaldrich.com]

- 9. gspchem.com [gspchem.com]

- 10. fishersci.com [fishersci.com]

- 11. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 12. echemi.com [echemi.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. cdhfinechemical.com [cdhfinechemical.com]

α-Naphtholbenzein: A Comprehensive Technical Guide to its pH Indicator Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-Naphtholbenzein is a synthetic organic dye belonging to the triphenylmethane (B1682552) family of compounds. It is widely utilized in analytical chemistry as a pH indicator, particularly in acid-base titrations.[1] Its distinct color transition from yellow in acidic to a turquoise or blue-green in alkaline conditions provides a clear visual endpoint for titrations.[1][2] This technical guide provides an in-depth exploration of the core mechanism of this compound as a pH indicator, complete with quantitative data, detailed experimental protocols, and visualizations to support researchers in its application.

Core Mechanism of Action

The functionality of this compound as a pH indicator is rooted in its ability to undergo a significant structural transformation in response to changes in hydrogen ion concentration. This reversible chemical change alters the electronic conjugation of the molecule, thereby affecting its absorption of light and resulting in the observed color change.

In acidic to neutral solutions (pH below 8.2), this compound exists predominantly in a non-ionized, lactone form. In this state, the central carbon atom is sp³ hybridized, and the three aromatic rings are not fully conjugated. This structure absorbs light in the lower wavelength region of the visible spectrum, appearing yellow to the human eye.

As the pH increases and the solution becomes alkaline (pH above 10.0), the hydroxyl group on one of the naphthyl rings is deprotonated. This deprotonation triggers a rearrangement of the molecule into a highly conjugated, quinoidal structure. The central carbon atom becomes sp² hybridized, and the extended π-system across the molecule allows for the absorption of light at longer wavelengths. This absorption of yellow-red light results in the observed turquoise or blue-green color of the solution.

The equilibrium between the acidic (lactone) and basic (quinoid) forms is the fundamental principle behind its function as a pH indicator.

Quantitative Data

The following table summarizes the key quantitative parameters of this compound as a pH indicator.

| Parameter | Value | Reference(s) |

| Chemical Formula | C₂₇H₁₈O₂ | [1] |

| Molecular Weight | 374.44 g/mol | [1] |

| CAS Number | 145-50-6 | [1] |

| pH Transition Range | 8.2 - 10.0 | |

| Color in Acidic Range | Yellow / Orange | [2] |

| Color in Basic Range | Turquoise / Blue-Green | [1][2] |

| Predicted pKa | ~9.14 | |

| λmax (in 0.1M Perchloric Acid/Acetic Acid) | Not explicitly found for acidic form | |

| λmax (in 0.01M NaOH) | 644 - 652 nm | [2] |

| Solubility | Soluble in ethanol, acetic acid, and acetone; Insoluble in water. |

Experimental Protocols

Preparation of α-Naphtholbenzein Indicator Solution

A standard indicator solution can be prepared for use in titrations.[3]

Materials:

-

α-Naphtholbenzein powder

-

Anhydrous glacial acetic acid

-

Volumetric flask (100 mL)

-

Analytical balance

Procedure:

-

Accurately weigh 0.2 g of α-naphtholbenzein powder.

-

Transfer the powder to a 100 mL volumetric flask.

-

Add approximately 50 mL of anhydrous glacial acetic acid to the flask.

-

Swirl the flask to dissolve the powder completely.

-

Once dissolved, dilute the solution to the 100 mL mark with anhydrous glacial acetic acid.

-

Stopper the flask and invert it several times to ensure a homogeneous solution.

Acid-Base Titration using α-Naphtholbenzein

This protocol outlines the general steps for performing an acid-base titration, particularly for weak acids, using the prepared α-naphtholbenzein indicator.

Materials:

-

Analyte (weak acid solution of unknown concentration)

-

Titrant (standardized strong base solution, e.g., 0.1 M NaOH)

-

α-Naphtholbenzein indicator solution (0.2% w/v in glacial acetic acid)

-

Buret, clamp, and stand

-

Erlenmeyer flask

-

Pipette

Procedure:

-

Rinse the buret with a small amount of the standardized strong base solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial buret volume.

-

Pipette a known volume of the weak acid solution into an Erlenmeyer flask.

-

Add 2-3 drops of the α-naphtholbenzein indicator solution to the flask. The solution should be yellow or orange.

-

Begin the titration by slowly adding the strong base from the buret to the Erlenmeyer flask while continuously swirling the flask to ensure thorough mixing.

-

Continue adding the titrant until the indicator undergoes a distinct and persistent color change from yellow/orange to turquoise/blue-green. This is the endpoint of the titration.

-

Record the final buret volume.

-

Repeat the titration at least two more times to ensure accuracy and precision.

-

Calculate the concentration of the analyte using the average volume of the titrant and the stoichiometry of the acid-base reaction.

Spectrophotometric Determination of the pKa of α-Naphtholbenzein

This protocol describes a general method for determining the acid dissociation constant (pKa) of an indicator using UV-Vis spectrophotometry.

Materials:

-

α-Naphtholbenzein

-

Ethanol (or other suitable organic solvent)

-

Buffer solutions of varying known pH values (spanning the range of approximately 7.5 to 10.5)

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

UV-Vis spectrophotometer

-

Cuvettes

-

pH meter

Procedure:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of α-naphtholbenzein in ethanol.

-

Determination of λmax:

-

Prepare a highly acidic solution by diluting a small aliquot of the stock solution in the 0.1 M HCl solution. This will ensure the indicator is predominantly in its acidic (yellow) form.

-

Prepare a highly basic solution by diluting a small aliquot of the stock solution in the 0.1 M NaOH solution. This will ensure the indicator is predominantly in its basic (turquoise) form.[2]

-

Scan the absorbance of both solutions across the visible spectrum (e.g., 400-750 nm) to determine the wavelength of maximum absorbance (λmax) for both the acidic (HIn) and basic (In⁻) forms. The λmax for the basic form is reported to be in the range of 644-652 nm.[2]

-

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values that bracket the expected pKa of the indicator (e.g., pH 8.0, 8.5, 9.0, 9.5, 10.0).

-

Absorbance Measurements:

-

To a set of volumetric flasks, add an identical, small aliquot of the α-naphtholbenzein stock solution.

-

Dilute each flask to the mark with one of the prepared buffer solutions.

-

Measure the absorbance of each solution at the λmax of the basic form (In⁻).

-

-

Data Analysis:

-

Plot the measured absorbance versus the pH of the buffer solutions. The resulting graph will be a sigmoidal curve.

-

The pKa is the pH at which the absorbance is halfway between the minimum and maximum absorbance values on the curve.

-

Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation for each pH value: pKa = pH - log([In⁻]/[HIn]) where the ratio of the concentrations of the basic to acidic forms can be determined from the absorbance values: [In⁻]/[HIn] = (A - A_HIn) / (A_In⁻ - A) where A is the absorbance of the solution at a given pH, A_HIn is the absorbance of the fully acidic form, and A_In⁻ is the absorbance of the fully basic form.

-

Visualizations

Chemical Mechanism of α-Naphtholbenzein

Caption: The reversible equilibrium between the yellow lactone form and the turquoise/blue-green quinoidal form of α-naphtholbenzein.

Note: The DOT script above is a template. For actual rendering, the image paths for the chemical structures would need to be replaced with URLs of the respective images.

Experimental Workflow for pKa Determination

Caption: A logical workflow for the experimental determination of the pKa of α-naphtholbenzein using spectrophotometry.

References

A Technical Guide to the Spectroscopic Characteristics of α-Naphtholbenzein

Introduction

Alpha-Naphtholbenzein (α-Naphtholbenzein), also known as p-Naphtholbenzein, is a triphenylmethane (B1682552) dye widely utilized as a pH indicator.[1][2] Its distinct color transitions in response to changes in acidity and alkalinity make it a valuable tool in analytical chemistry, particularly for acid-base titrations in both aqueous and non-aqueous media.[3][4][5] The spectroscopic properties of α-Naphtholbenzein, governed by its molecular structure and its equilibrium between protonated and deprotonated states, are fundamental to its function. This technical guide provides an in-depth overview of its spectroscopic characteristics, experimental protocols for its use, and quantitative data for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a brownish to reddish-brown solid powder.[1][3] It is characterized by its insolubility in water but is soluble in various organic solvents, including ethanol, methanol, acetone, and glacial acetic acid.[2][6][7] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | References |

| Synonyms | p-Naphtholbenzein, 4,4'-(α-Hydroxybenzylidene)di-1-naphthol | [3][6] |

| CAS Number | 145-50-6 | [1][3][4][6] |

| Molecular Formula | C₂₇H₁₈O₂ | [1][3][6][8] |

| Molecular Weight | 374.44 g/mol | [1][3][4] |

| Appearance | Brown to reddish-brown powder | [1][3] |

| Melting Point | 230-235 °C | [2][3][6] |

| Solubility | Insoluble in water; Soluble in ethanol, methanol, acetone, glacial acetic acid | [2][6][7] |

Table 1: Summary of Physicochemical Properties of α-Naphtholbenzein.

pH Indicator Characteristics

The utility of α-Naphtholbenzein as an indicator stems from its distinct, pH-dependent color changes. It exhibits two primary transition ranges. In highly acidic solutions, it transitions from green to yellow.[6] More commonly, it is used for its transition in the alkaline range, typically from a yellow or orange hue to a turquoise or blue-green color.[1][9] The reported pH ranges vary slightly across different sources, which may be attributed to the solvent system used (e.g., aqueous vs. non-aqueous). A pKa value of 8.95 at 25°C has been reported.[6][10][11]

| pH Transition Range | Color Change (Acidic → Basic) | Solvent/Condition | References |

| 0.0 - 0.8 | Green → Yellow | Not Specified | [6] |

| 8.2 - 10.0 | Yellow → Turquoise | General Use | [1][2] |

| 8.2 - 10.0 | Orange → Blue-Green | General Use | [9][12] |

| 8.0 - 9.6 | Apricot → Turquoise Blue | Perchloric acid in acetic acid | [4] |

| 8.5 - 9.8 | Reddish Orange → Greenish Blue | General Use | [7] |

Table 2: pH Transition Ranges and Color Changes of α-Naphtholbenzein.

The color change is due to the structural rearrangement of the molecule upon deprotonation, which alters the electronic conjugation and thus the wavelengths of light absorbed.

Caption: pH-dependent equilibrium of this compound.

UV-Vis Spectroscopic Data

The electronic absorption spectrum of α-Naphtholbenzein is highly dependent on the pH and solvent environment. The absorption maxima (λmax) correspond to the electronic transitions within the molecule's chromophore. In its different forms, the molecule exhibits strong absorption in both the UV and visible regions.

| λmax (nm) | Molar / Specific Absorptivity | Solvent / Condition | References |

| 207 - 213 | ε ≥ 50000 | Methanol (at 0.01 g/L) | [6] |

| 622 - 626 | Spec. Absorptivity (A 1%/1cm): 640 - 950 | 0.1 M Perchloric acid in acetic acid (at 0.005 g/L) | [4] |

| 644 - 652 | Specific Absorbance (E 1%/1cm) ≥ 350 | 0.01 M NaOH | [9][12] |

Table 3: UV-Vis Absorption Data for α-Naphtholbenzein.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible use of α-Naphtholbenzein in research settings.

Protocol 1: Preparation of α-Naphtholbenzein Indicator Solution (0.2% w/v)

This protocol is standard for preparing the indicator for non-aqueous titrations.[4][13]

-

Weighing: Accurately weigh 0.2 g of α-Naphtholbenzein powder.

-

Dissolution: Transfer the powder into a 100 mL volumetric flask. Add approximately 50 mL of anhydrous glacial acetic acid.

-

Mixing: Swirl the flask gently until the solid is completely dissolved.

-

Dilution: Once dissolved, dilute the solution to the 100 mL mark with anhydrous glacial acetic acid.[14]

-

Storage: Store the solution in a well-sealed container, protected from light.

Protocol 2: Spectrophotometric Determination of pKa

This protocol outlines a general method for determining the acid dissociation constant (pKa) of a pH indicator like α-Naphtholbenzein using UV-Vis spectrophotometry.[15][16][17]

Caption: Workflow for spectrophotometric pKa determination.

-

Solution Preparation:

-

Prepare a stock solution of α-Naphtholbenzein in a suitable solvent (e.g., ethanol).

-

Prepare a series of buffer solutions with precisely known pH values spanning the expected transition range (e.g., pH 7.5 to 10.5).

-

Prepare two reference solutions: one highly acidic (e.g., pH < 2) to obtain the pure protonated form (HIn) and one highly alkaline (e.g., pH > 12) for the pure deprotonated form (In⁻).

-

-

Spectral Analysis:

-

Using a UV-Vis spectrophotometer, record the full absorption spectrum (e.g., 350-750 nm) for the acidic and alkaline reference solutions to determine the wavelength of maximum absorbance (λmax) for both the HIn and In⁻ species.

-

-

Absorbance Measurements:

-

Prepare a set of solutions by adding a small, constant volume of the indicator stock solution to a constant volume of each buffer solution.

-

Measure the absorbance of each buffered solution at the two λmax values identified in the previous step.

-

-

Data Analysis:

-

Use the absorbances and the Beer-Lambert law to calculate the ratio of the deprotonated to protonated forms ([In⁻]/[HIn]) at each pH.

-

Plot pH (on the y-axis) versus log([In⁻]/[HIn]) (on the x-axis).

-

The pKa is the pH value where the concentration of the acidic and basic forms are equal, which corresponds to the y-intercept of the resulting linear plot.[16]

-

Protocol 3: Sensitivity Test for Non-Aqueous Titration

This quality control test ensures the indicator solution is sufficiently sensitive for its intended use in non-aqueous titrations.[4][13]

-

Preparation: Add 0.25 mL of the 0.2% w/v α-Naphtholbenzein indicator solution (from Protocol 1) to 50 mL of anhydrous glacial acetic acid. The solution should appear brownish-yellow.

-

Titration: Titrate this solution with 0.1 M perchloric acid.

-

Endpoint: A sharp color change from brownish-yellow to green should be observed.

-

Acceptance Criterion: No more than 0.05 mL of 0.1 M perchloric acid should be required to effect this color change.[4][13]

This compound possesses well-defined spectroscopic characteristics that are intrinsically linked to its function as a pH indicator. Its distinct absorption maxima in different protonation states and its sharp visual color transitions make it a reliable tool for endpoint determination in titrimetry and for spectrophotometric pH measurements. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers employing α-Naphtholbenzein in analytical and developmental applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - CAS-Number 145-50-6 - Order from Chemodex [chemodex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. gspchem.com [gspchem.com]

- 5. This compound | 6948-88-5 [chemicalbook.com]

- 6. p-Naphtholbenzein | 145-50-6 [chemicalbook.com]

- 7. RXCHEMICALS: Chemicals Solvent Powder supplier Import-Export in India Dubai UAE Oman Nairobi [rxchemicals.com]

- 8. This compound | C27H18O2 | CID 5941340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 10. chembk.com [chembk.com]

- 11. chemwhat.com [chemwhat.com]

- 12. This compound 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 13. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]

- 14. Chrominfo: Preparation of α-Naphtholbenzein indicator solution [chrominfo.blogspot.com]

- 15. chem.fsu.edu [chem.fsu.edu]

- 16. ishigirl.tripod.com [ishigirl.tripod.com]

- 17. The pKa of an Indicator UV Absorption Spectrophotometry — Bloomsburg Instrumentation 2024 documentation [facstaff.bloomu.edu]

Unveiling the Chromatic Transition of alpha-Naphtholbenzein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core theoretical principles governing the color change of alpha-Naphtholbenzein, a vital pH indicator. The document elucidates the intricate relationship between its molecular structure and its observed chromatic shifts, providing a robust resource for professionals in research and development.

Core Principles of Color Change

This compound belongs to the family of triarylmethane dyes.[1][2] Its function as a pH indicator is rooted in its ability to exist in two distinct, tautomeric forms, each with a unique chromophore system that dictates its interaction with light and, consequently, its color.[3] The transition between these forms is induced by a change in the pH of the surrounding medium.

In acidic to neutral solutions, this compound exists predominantly in its benzenoid form. This form is characterized by a central carbon atom bonded to three aromatic rings, where the overall structure is non-planar, and the pi-electron system is not fully conjugated across all three rings. This limits the absorption of light to the lower wavelengths of the visible spectrum, resulting in a yellow appearance.

Upon introduction to a basic environment (typically pH 8.2 and above), a proton is abstracted from one of the naphtholic hydroxyl groups.[3] This deprotonation event triggers a significant structural rearrangement, leading to the formation of a quinonoid structure. This transformation results in a more planar molecule with an extended system of conjugated double bonds across the three rings. This extended conjugation lowers the energy gap for electronic transitions, causing a bathochromic shift (a shift to longer wavelengths) in the maximum absorption of light. The molecule now strongly absorbs light in the yellow-orange region of the spectrum, leading to the observed deep turquoise or blue-green color of the solution.[4]

Quantitative Data Summary

The physicochemical properties of this compound are crucial for its application as a pH indicator. The following table summarizes key quantitative data gathered from various sources.

| Property | Value | Source(s) |

| Chemical Formula | C₂₇H₁₈O₂ | [5] |

| Molecular Weight | 374.43 g/mol | [5] |

| Melting Point | 230-235 °C | [6] |

| pH Transition Range | 8.2 (Yellow) - 10.0 (Turquoise/Blue-Green) | [1][4][5] |

| pKa | 8.95 (at 25°C) | [7] |

| λmax (Acidic Form) | Not explicitly found in searches | |

| λmax (Basic Form) | 644-652 nm | [8] |

Experimental Protocols

Spectrophotometric Determination of pKa

This protocol outlines the methodology for the experimental determination of the pKa of this compound using UV-Vis spectrophotometry.

1. Materials and Reagents:

-

This compound

-

Ethanol (or other suitable organic solvent, as it is insoluble in water)

-

Buffer solutions of varying pH (e.g., from pH 7 to pH 11)

-

Hydrochloric acid (HCl) solution (0.1 M)

-

Sodium hydroxide (B78521) (NaOH) solution (0.1 M)

-

Volumetric flasks

-

Pipettes

-

UV-Vis Spectrophotometer

-

pH meter

2. Preparation of Stock Solution:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻⁴ M) by dissolving an accurately weighed amount of the indicator in a precise volume of ethanol.

3. Determination of λmax:

-

Prepare two solutions from the stock solution: one highly acidic (e.g., by adding a few drops of 0.1 M HCl, ensuring the pH is well below the transition range) and one highly basic (e.g., by adding a few drops of 0.1 M NaOH, ensuring the pH is well above the transition range).

-

Scan the absorbance of both solutions across the visible spectrum (e.g., 400-700 nm) to determine the wavelength of maximum absorbance (λmax) for both the acidic (yellow) and basic (turquoise) forms.

4. Preparation of Buffer Solutions:

-

Prepare a series of buffer solutions with known pH values spanning the transition range of the indicator (e.g., pH 7.0, 7.5, 8.0, 8.5, 9.0, 9.5, 10.0, 10.5, 11.0).

-

To a series of volumetric flasks, add a constant volume of the this compound stock solution and fill to the mark with the respective buffer solutions. This ensures the total concentration of the indicator is the same in all solutions.

5. Spectrophotometric Measurements:

-

Measure the absorbance of each buffered solution at the λmax of the basic form.

6. Data Analysis:

-

The pKa can be determined using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log₁₀([A - A_I] / [A_HIn - A]) Where:

-

A is the absorbance of the indicator in the buffer solution of a given pH.

-

A_I is the absorbance of the indicator in the fully basic form.

-

A_HIn is the absorbance of the indicator in the fully acidic form.

-

-

A graphical method can also be employed by plotting absorbance versus pH. The pKa is the pH at which the absorbance is halfway between the minimum and maximum absorbance.

Visualizations

Caption: Equilibrium between the acidic and basic forms of this compound.

Caption: Experimental workflow for the spectrophotometric determination of pKa.

Caption: Logical relationship of events leading to color change.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Triarylmethane dye - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ivypanda.com [ivypanda.com]

- 5. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]

- 6. scribd.com [scribd.com]

- 7. sprinpub.com [sprinpub.com]

- 8. egyankosh.ac.in [egyankosh.ac.in]

α-Naphtholbenzein: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Naphtholbenzein is a synthetic organic dye belonging to the phthalein family, recognized for its utility as a pH indicator. This technical guide provides an in-depth overview of the discovery, history, chemical properties, synthesis, and applications of α-Naphtholbenzein. Detailed experimental protocols for its synthesis and purification are presented, along with a compilation of its physicochemical and spectral data. Furthermore, this document includes graphical representations of the synthesis mechanism and a typical experimental workflow to aid in practical laboratory applications.

Discovery and History

The discovery of α-Naphtholbenzein is intrinsically linked to the pioneering work of the German chemist Adolf von Baeyer on phthalein dyes. In 1871, von Baeyer first synthesized phenolphthalein (B1677637) through the condensation of phthalic anhydride (B1165640) with two equivalents of phenol (B47542) in the presence of an acid catalyst.[1][2] This reaction, a form of Friedel-Crafts acylation, opened up a new class of triphenylmethane (B1682552) dyes.

The synthesis of α-Naphtholbenzein is a direct extension of von Baeyer's original work, substituting phenol with α-naphthol. While the exact date of the first synthesis of α-Naphtholbenzein is not well-documented, it is considered a logical derivative of the early exploration of phthalein dyes that followed von Baeyer's discovery. These dyes were noted for their vibrant color changes in response to varying pH levels, leading to their widespread adoption as acid-base indicators.

Chemical Properties and Data

α-Naphtholbenzein is a dark reddish-brown powder at room temperature.[2] It is characterized by its insolubility in water but is soluble in organic solvents such as ethanol (B145695), methanol, and glacial acetic acid.

Physicochemical Data

| Property | Value | Reference(s) |

| Molecular Formula | C₂₇H₁₈O₂ | [3] |

| Molecular Weight | 374.43 g/mol | [3] |

| Melting Point | 230-235 °C | [4] |

| Appearance | Dark reddish-brown powder | [2] |

| Solubility | Insoluble in water; Soluble in ethanol, methanol, DMSO, and glacial acetic acid. | [5] |

| CAS Number | 145-50-6 | [3] |

Spectral Data

2.2.1. UV-Visible Spectroscopy

As a pH indicator, the UV-Visible absorption spectrum of α-Naphtholbenzein is pH-dependent. In acidic solutions, it is colorless or yellowish, while in alkaline solutions, it exhibits a characteristic green-blue color.

| Medium | λmax |

| Acidic (pH < 8.2) | Not specified |

| Alkaline (pH > 10.0) | 622 - 626 nm |

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of α-Naphtholbenzein is characterized by the following significant absorption bands:

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 (broad) | O-H stretching (phenolic) |

| ~3050 | C-H stretching (aromatic) |

| ~1600, ~1500, ~1450 | C=C stretching (aromatic rings) |

| ~1250 | C-O stretching (phenol) |

2.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 6.5 - 8.5 | Multiplet | Aromatic protons of the naphthyl and phenyl rings |

| ~9.5 (broad) | Singlet | Phenolic -OH proton |

¹³C NMR (Predicted):

| Chemical Shift (δ, ppm) | Assignment |

| 110 - 160 | Aromatic carbons of the naphthyl and phenyl rings |

| ~170 | Carbonyl carbon (in the quinoid form) |

| ~80 - 90 | Central sp³ carbon (in the lactone form) |

Synthesis of α-Naphtholbenzein

The synthesis of α-Naphtholbenzein is achieved through a Friedel-Crafts acylation reaction between phthalic anhydride and α-naphthol, using a strong acid as a catalyst.

Reaction Mechanism

The reaction proceeds through the electrophilic attack of the protonated phthalic anhydride on the electron-rich α-naphthol rings.

Caption: Reaction scheme for the synthesis of α-Naphtholbenzein.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of phthalein dyes.

Materials:

-

Phthalic anhydride

-

α-Naphthol

-

Concentrated sulfuric acid (or anhydrous zinc chloride)

-

Ethanol

-

Sodium hydroxide (B78521) solution (5% w/v)

-

Hydrochloric acid (10% v/v)

-

Distilled water

Procedure:

-

In a round-bottom flask, combine one molar equivalent of phthalic anhydride and two molar equivalents of α-naphthol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (approximately 10% of the total weight of the reactants).

-

Heat the mixture in an oil bath at 120-130°C for 4-5 hours with constant stirring. The mixture will become viscous and darken in color.

-

Allow the reaction mixture to cool to room temperature.

-

Add hot water to the solidified mass and break it up with a glass rod.

-

Boil the mixture with an excess of water to remove unreacted phthalic anhydride.

-

Filter the crude product and wash it thoroughly with hot water.

-

Dissolve the crude product in a 5% sodium hydroxide solution. The solution will turn a deep green-blue color.

-

Filter the solution to remove any insoluble impurities.

-

Acidify the filtrate with 10% hydrochloric acid until the product precipitates out as a reddish-brown solid.

-

Collect the precipitate by filtration and wash with cold water until the washings are neutral.

-

Recrystallize the purified product from ethanol to obtain fine, dark reddish-brown crystals of α-Naphtholbenzein.

-

Dry the crystals in a desiccator.

Caption: A typical workflow for the synthesis and purification of α-Naphtholbenzein.

Applications

The primary application of α-Naphtholbenzein is as a pH indicator in acid-base titrations.

pH Indicator

α-Naphtholbenzein exhibits a distinct color change in the pH range of 8.2 to 10.0.[5]

-

pH < 8.2: Yellow

-

pH > 10.0: Green-blue

This sharp and clear color transition makes it a suitable indicator for the titration of weak acids with strong bases. A typical indicator solution is prepared by dissolving 0.1 g of α-Naphtholbenzein in 100 mL of ethanol.

Safety and Handling

α-Naphtholbenzein should be handled with standard laboratory safety precautions. It is advisable to wear protective gloves, safety glasses, and a lab coat. The compound is combustible and should be stored away from strong oxidizing agents.

Conclusion

α-Naphtholbenzein, a derivative of the historically significant phthalein dyes, continues to be a valuable tool in analytical chemistry. Its straightforward synthesis, coupled with a distinct and reliable color change, ensures its place as a useful pH indicator for specific applications. This guide has provided a comprehensive overview of its discovery, properties, synthesis, and applications, intended to support the work of researchers and professionals in the chemical and pharmaceutical sciences.

References

Solubility of α-Naphtholbenzein in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of α-Naphtholbenzein in various organic solvents. Understanding the solubility characteristics of this indicator dye is crucial for its effective application in research, analytical chemistry, and various industrial processes. This document collates available quantitative and qualitative solubility data, details generalized experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Quantitative Solubility Data

The solubility of α-Naphtholbenzein varies across different organic solvents. While comprehensive quantitative data is not widely published, this guide compiles the available information into a structured format for ease of comparison.

| Organic Solvent | Solubility | Temperature (°C) | Notes |

| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | Not Specified | Ultrasonic assistance may be required. It is recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic. |

| Glacial Acetic Acid | ~2 mg/mL | Not Specified | A 0.2% w/v solution can be prepared. |

| Ethanol | Soluble | Not Specified | Quantitative data not readily available. |

| Methanol | Soluble | Not Specified | Described as slightly soluble in some sources. |

| Acetone | Soluble | Not Specified | Quantitative data not readily available. |

| Water | Insoluble | Not Specified |

Experimental Protocols for Solubility Determination

The determination of the solubility of a compound like α-Naphtholbenzein is a fundamental experimental procedure. The following are generalized methodologies commonly employed for solid compounds in organic solvents.

Gravimetric Method

This method directly measures the mass of the solute dissolved in a specific volume of a saturated solution.

Methodology:

-

Preparation of a Saturated Solution: An excess amount of α-Naphtholbenzein is added to the chosen organic solvent in a sealed container (e.g., a screw-capped vial or flask).

-

Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Solvent Evaporation: A precisely measured volume of the clear, saturated supernatant or filtrate is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., using a rotary evaporator or a gentle stream of inert gas) to leave behind the dissolved α-Naphtholbenzein.

-

Mass Determination and Calculation: The container with the dry residue is weighed. The mass of the dissolved α-Naphtholbenzein is determined by subtracting the initial weight of the empty container. The solubility is then calculated, typically in mg/mL or g/L.

Spectrophotometric Method

This indirect method is suitable for colored compounds like α-Naphtholbenzein and relies on the relationship between absorbance and concentration (Beer-Lambert Law).

Methodology:

-

Preparation of a Saturated Solution: A saturated solution is prepared as described in the gravimetric method (Steps 1 and 2).

-

Phase Separation: The undissolved solid is removed by centrifugation or filtration to obtain a clear, saturated solution.

-

Preparation of a Calibration Curve: A series of standard solutions of α-Naphtholbenzein with known concentrations in the solvent of interest are prepared. The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. A calibration curve of absorbance versus concentration is then plotted.

-

Sample Analysis: The saturated solution is diluted with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve. The absorbance of the diluted solution is then measured at λmax.

-

Concentration Determination and Calculation: The concentration of the diluted solution is determined from the calibration curve. The concentration of the original saturated solution (i.e., the solubility) is then calculated by taking the dilution factor into account.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for determining the solubility of a solid compound in an organic solvent.

An In-depth Technical Guide to Indicator Grade α-Naphtholbenzein: Physical and Chemical Specifications for Researchers and Drug Development Professionals

Introduction: α-Naphtholbenzein is a synthetic organic dye of the triphenylmethane (B1682552) class, widely employed as a visual pH indicator in chemical analysis. Its distinct color transition in non-aqueous media makes it particularly valuable for the titration of weakly basic substances. This technical guide provides a comprehensive overview of the physical and chemical specifications of indicator grade α-Naphtholbenzein, along with detailed experimental protocols for its application and characterization, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Specifications

The fundamental properties of indicator grade α-Naphtholbenzein are summarized in the tables below, providing a clear reference for its handling, storage, and application.

Table 1: General and Chemical Properties of α-Naphtholbenzein

| Property | Value | References |

| Chemical Name | 4,4'-(α-Hydroxybenzylidene)di-1-naphthol | [1][2] |

| Synonyms | p-Naphtholbenzein | [1][2] |

| CAS Number | 145-50-6 | [1][2] |

| Chemical Formula | C₂₇H₁₈O₂ | [1][2] |

| Molecular Weight | 374.43 g/mol | [1][2] |

| Appearance | Brown to reddish-brown powder | [1][3] |

| Grade | Indicator Grade | [2] |

Table 2: Physical Properties of α-Naphtholbenzein

| Property | Value | References |

| Melting Point | 230-235 °C (decomposes) | [3][4][5][6][7][8][9][10][11][12][13][14] |

| Boiling Point | Not applicable (decomposes) | [15] |

| Solubility | Soluble in ethanol, glacial acetic acid, acetone, and DMSO. Insoluble in water. | [4][12] |

| Storage Temperature | Room temperature | [1][3][8] |

Table 3: Indicator Properties of α-Naphtholbenzein

| Property | Value | References |

| pH Transition Range | 8.2 (Yellowish-orange) to 10.0 (Greenish-blue/Turquoise) | [1][4][8] |

| pKa | Approximately 9.0 | |

| Molar Extinction Coefficient (ε) | ≥50000 at 207-213 nm in methanol (B129727) at 0.01 g/L | [8][13][14] |

| λmax | 644-652 nm in 0.01M NaOH |

Experimental Protocols

This section details the methodologies for the preparation of α-Naphtholbenzein indicator solution, its application in non-aqueous titrations, a general procedure for its purification, and a protocol for the determination of its acid dissociation constant (pKa).

Preparation of α-Naphtholbenzein Indicator Solution (0.2% w/v)

A standard solution of α-Naphtholbenzein for use in non-aqueous titrations is typically prepared as a 0.2% weight by volume solution in a non-aqueous solvent.

Materials:

-

α-Naphtholbenzein powder (indicator grade)

-

Anhydrous glacial acetic acid

-

Volumetric flask (100 mL)

-

Analytical balance

Procedure:

-

Accurately weigh 0.2 g of α-Naphtholbenzein powder.

-

Transfer the powder to a 100 mL volumetric flask.

-

Add a small amount of anhydrous glacial acetic acid to dissolve the powder.

-

Once dissolved, add anhydrous glacial acetic acid to the flask up to the 100 mL mark.

-

Stopper the flask and invert it several times to ensure a homogenous solution.

Sensitivity Test: To ensure the quality of the prepared indicator solution, a sensitivity test can be performed.[1]

-

To 50 mL of anhydrous glacial acetic acid, add 0.25 mL of the prepared α-Naphtholbenzein indicator solution.

-

The solution should exhibit a brownish-yellow color.

-

Titrate this solution with 0.1 M perchloric acid.

-

No more than 0.05 mL of the 0.1 M perchloric acid should be required to produce a green color.[1]

Non-Aqueous Titration of a Weak Base (e.g., Sodium Benzoate)

α-Naphtholbenzein is a preferred indicator for the titration of weak bases in non-aqueous solvents, such as glacial acetic acid, with a strong acid titrant like perchloric acid.

Materials:

-

Sample containing the weak base (e.g., Sodium Benzoate)

-

Anhydrous glacial acetic acid

-

0.1 M Perchloric acid in glacial acetic acid (standardized)

-

α-Naphtholbenzein indicator solution (0.2% w/v in glacial acetic acid)

-

Burette, pipette, and titration flask

Procedure:

-

Accurately weigh a suitable amount of the weak base sample and dissolve it in a measured volume of anhydrous glacial acetic acid in a titration flask.

-

Add 2-3 drops of the α-Naphtholbenzein indicator solution. The solution will turn a yellowish-orange color.

-

Titrate the sample solution with standardized 0.1 M perchloric acid from a burette until the endpoint is reached.

-

The endpoint is indicated by a sharp color change from yellowish-orange to a distinct greenish-blue.

-

Record the volume of perchloric acid used and calculate the amount of the weak base in the sample.

Purification of α-Naphtholbenzein by Recrystallization (General Procedure)

For applications requiring higher purity, α-Naphtholbenzein can be purified by recrystallization. The choice of solvent is critical and should be determined experimentally. A suitable solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures.

Materials:

-

Crude α-Naphtholbenzein

-

A suitable solvent or solvent pair (e.g., ethanol, acetic acid, or mixtures with water)

-

Erlenmeyer flasks

-

Heating mantle or hot plate

-

Buchner funnel and filter flask

-

Filter paper

Procedure:

-

Place the crude α-Naphtholbenzein in an Erlenmeyer flask.

-

Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring to dissolve the solid.

-

If colored impurities are present, they may be removed by adding a small amount of activated charcoal and hot filtering the solution.

-

Once completely dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

-

Further cooling in an ice bath can promote crystallization.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the crystals thoroughly to remove any residual solvent.

Spectrophotometric Determination of the pKa of α-Naphtholbenzein

The acid dissociation constant (pKa) of α-Naphtholbenzein can be determined spectrophotometrically by measuring the absorbance of its acidic and basic forms at different pH values.

Materials:

-

α-Naphtholbenzein solution of known concentration

-

A series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 8 to 10)

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

UV-Vis Spectrophotometer

-

Cuvettes

-

pH meter

Procedure:

-

Determination of λmax:

-

Prepare two solutions of α-Naphtholbenzein: one in a strongly acidic solution (e.g., 0.1 M HCl, to have the fully protonated form, HIn) and one in a strongly basic solution (e.g., 0.1 M NaOH, to have the fully deprotonated form, In⁻).

-

Scan the absorbance of both solutions across the visible spectrum to determine the wavelength of maximum absorbance (λmax) for both the acidic (HIn) and basic (In⁻) forms.

-

-

Preparation of Buffer Solutions:

-

Prepare a series of buffer solutions with accurately known pH values that bracket the expected pKa of the indicator.

-

Add a constant, small, and known amount of the α-Naphtholbenzein stock solution to a fixed volume of each buffer solution.

-

-

Absorbance Measurements:

-

Measure the absorbance of each buffered indicator solution at the λmax of the basic form (In⁻).

-

-

Calculation of pKa:

-

The pKa can be determined using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log [(A - A_basic) / (A_acidic - A)] where:

-

A is the absorbance of the indicator in a given buffer solution.

-

A_acidic is the absorbance of the indicator in the strongly acidic solution.

-

A_basic is the absorbance of the indicator in the strongly basic solution.

-

-

A graphical method can also be used by plotting log[([In⁻]/[HIn])] versus pH. The pKa is the pH at which the line crosses the x-axis (where log[([In⁻]/[HIn])] = 0).

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow for key experimental procedures involving α-Naphtholbenzein.

Caption: Workflow for Non-Aqueous Titration using α-Naphtholbenzein.

Caption: Workflow for Spectrophotometric pKa Determination.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mt.com [mt.com]

- 3. egyankosh.ac.in [egyankosh.ac.in]

- 4. scribd.com [scribd.com]

- 5. ivypanda.com [ivypanda.com]

- 6. lcms.cz [lcms.cz]

- 7. hnsgroupofcolleges.org [hnsgroupofcolleges.org]

- 8. xylemanalytics.com [xylemanalytics.com]

- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 10. α-纳富妥苯 | Sigma-Aldrich [sigmaaldrich.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Nonaqueous titration of weak bases with perchloric acid | Metrohm [metrohm.com]

- 13. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]

- 14. US3316310A - Purification of naphthol - Google Patents [patents.google.com]

- 15. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

In-Depth Technical Guide to the Chromophore Structure of α-Naphtholbenzein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chromophore structure of α-Naphtholbenzein, a synthetic dye widely utilized as a pH indicator. The document details the underlying chemical principles governing its color, its physicochemical properties, and practical experimental protocols for its use.

The Chromophore and its pH-Dependent Transformation

α-Naphtholbenzein belongs to the family of triphenylmethane (B1682552) dyes. The core of its chromophore—the part of the molecule responsible for its color—is a large, conjugated system of pi electrons spanning across its three aromatic rings. The extent of this conjugation is highly dependent on the pH of the surrounding medium, which dictates the molecule's structure and, consequently, its color.

In acidic to neutral solutions (pH below 8.2), α-Naphtholbenzein exists predominantly in a non-ionized, lactone-like or keto form. In this state, the central carbon atom is sp3-hybridized, which effectively isolates the pi systems of the three aromatic rings from each other. This limited conjugation results in the absorption of light in the higher energy (shorter wavelength) region of the visible spectrum, leading to its characteristic yellow to orange color.

Upon introduction to a basic environment (pH above 10.0), a proton is abstracted from one of the hydroxyl groups. This deprotonation triggers a significant structural rearrangement. The central carbon becomes sp2-hybridized, leading to the formation of a planar quinoid structure. This change creates a large, continuous conjugated system across the entire molecule. The delocalization of pi electrons over this extended system lowers the energy required for electronic transitions. As a result, the molecule absorbs light at longer wavelengths (lower energy), in the red-orange part of the visible spectrum, and the transmitted light appears blue-green.[1][2]

This reversible, pH-dependent structural transformation between the keto and enol (quinoid) tautomers is the fundamental mechanism behind α-Naphtholbenzein's utility as a pH indicator.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for α-Naphtholbenzein is presented in the table below for easy reference and comparison.

| Property | Value | Conditions |

| Molecular Formula | C₂₇H₁₈O₂ | - |

| Molecular Weight | 374.44 g/mol | - |

| Appearance | Brown to reddish-brown powder | Solid state |

| Melting Point | 230-235 °C | - |

| pH Transition Range | 8.2 (Yellow/Orange) - 10.0 (Blue-Green) | Aqueous solution |

| pKa (predicted) | 9.14 ± 0.40 | - |

| λmax (UV-Vis) | 644-652 nm | In 0.01M NaOH |

| Molar Extinction Coefficient (ε) | ≥50,000 L·mol⁻¹·cm⁻¹ | At 207-213 nm in methanol (B129727) (0.01 g/L) |

Experimental Protocols

Preparation of α-Naphtholbenzein Indicator Solution

A standard indicator solution can be prepared for use in titrations.

Materials:

-

α-Naphtholbenzein powder

-

Anhydrous glacial acetic acid

-

100 mL volumetric flask

-

Analytical balance

Procedure:

-

Accurately weigh 0.2 g of α-Naphtholbenzein powder.

-

Transfer the powder to a 100 mL volumetric flask.

-

Add approximately 50 mL of anhydrous glacial acetic acid to the flask and swirl to dissolve the solid.

-

Once dissolved, dilute the solution to the 100 mL mark with anhydrous glacial acetic acid.

-

Stopper the flask and invert several times to ensure homogeneity.

Non-Aqueous Titration of a Weak Base (Example: Sodium Benzoate)

This protocol details the use of α-Naphtholbenzein as an indicator in a non-aqueous titration.

Materials:

-

Sodium Benzoate (B1203000) (analytical grade)

-

Anhydrous glacial acetic acid

-

0.1 M Perchloric acid in glacial acetic acid (standardized)

-

α-Naphtholbenzein indicator solution (prepared as above)

-

Burette, conical flask, and other standard titration glassware

Procedure:

-

Accurately weigh approximately 0.25 g of sodium benzoate and transfer it to a clean, dry conical flask.

-

Add 20 mL of anhydrous glacial acetic acid to the flask. If necessary, gently warm the mixture to dissolve the sodium benzoate, then cool to room temperature.

-

Add 2-3 drops of the α-Naphtholbenzein indicator solution to the flask. The solution should appear brownish-yellow.

-

Titrate the solution with standardized 0.1 M perchloric acid. The endpoint is reached when the color of the solution changes from brownish-yellow to a distinct green.

-

Record the volume of perchloric acid used.

-

Perform a blank titration (titrating the solvent and indicator without the analyte) and subtract the blank volume from the sample titration volume for accurate calculations.

Visualizing the Chromophore Transformation

The following diagrams, generated using the DOT language, illustrate the logical workflow of using α-Naphtholbenzein as an indicator and the core chemical transformation responsible for its color change.

References

Methodological & Application

Preparation of α-Naphtholbenzein Indicator Solution for Titration: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Alpha-Naphtholbenzein is a benzein dye utilized as a pH indicator, primarily in non-aqueous acid-base titrations.[1][2] Its distinct color change provides a clear endpoint determination in various chemical analyses. This indicator is soluble in several organic solvents, including alcohol, acetone, and glacial acetic acid, but is insoluble in water.[1][3] The typical pH range for its color transition is between pH 8.2 and 10.0.[1][2]

Application Notes:

This compound is particularly valuable for titrations in non-aqueous media, where traditional indicators may not provide a sharp endpoint.[4] For instance, it is employed in the sequential injection analysis technique for acid-base titrations.[1][2][4] The indicator exhibits a color change from yellow or brownish-yellow in acidic to neutral conditions to green or turquoise in an alkaline environment.[5][4][6] Specifically for non-aqueous titrations, the transition may be observed as yellow in acidic, orange in neutral, and green in basic solutions.[5]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the preparation and use of α-Naphtholbenzein indicator solution.

| Parameter | Value | Reference |

| Indicator Concentration | 0.2% w/v | [4][7] |

| 1% (w/v) in Titration Solvent | ||

| 10 ± 0.01 g/L in Titration Solvent | [8] | |

| Primary Solvent | Anhydrous Glacial Acetic Acid | [4][7] |

| Alternative Solvents | Ethanol, Acetone, DMSO | [5][3][6] |

| Titration Solvent (Toluene:Water:Isopropanol 100:1:99) | [8] | |

| pH Transition Range | 8.2 - 10.0 | [1][2] |

| 0 - 8.2 (Yellow) to 10.0 (Turquoise) | [6] | |

| Color Change (Aqueous) | Yellow/Brownish-Yellow to Green/Turquoise | [4][6] |

| Color Change (Non-Aqueous) | Yellow (Acidic) -> Orange (Neutral) -> Green (Basic) | |

| Storage Temperature | Room Temperature | [6] |

| Shelf Life | 12 months (for a commercial 1% solution) | [9] |

Experimental Protocols

Protocol 1: Preparation of 0.2% w/v α-Naphtholbenzein Indicator Solution in Glacial Acetic Acid

This protocol is suitable for most standard non-aqueous titrations.

Materials:

-

α-Naphtholbenzein powder

-

Anhydrous glacial acetic acid

-

100 mL volumetric flask

-

Analytical balance

-

Spatula

-

Weighing paper

-

Funnel

Procedure:

-

Accurately weigh 0.2 g of α-Naphtholbenzein powder using an analytical balance.[5]

-

Transfer the weighed powder into a 100 mL volumetric flask using a funnel.

-

Add approximately 50 mL of anhydrous glacial acetic acid to the volumetric flask.[5]

-

Swirl the flask gently to dissolve the powder completely. Sonication may be used to aid dissolution if necessary.

-

Once the solid is fully dissolved, dilute the solution to the 100 mL mark with anhydrous glacial acetic acid.[5]

-

Stopper the flask and invert it several times to ensure the solution is homogeneous.

-

Store the prepared indicator solution in a tightly sealed, properly labeled container at room temperature.[10][11]

Sensitivity Test: A sensitivity test can be performed to ensure the quality of the prepared indicator.

-

Add 0.25 mL of the prepared indicator solution to 50 mL of anhydrous glacial acetic acid.[4][7]

-

Titrate this solution with 0.1 M perchloric acid.

-

No more than 0.05 mL of 0.1 M perchloric acid should be required to change the color of the solution to green.[4][7]

Workflow Diagram

Caption: Workflow for the preparation of α-Naphtholbenzein indicator solution.

References

- 1. α-纳富妥苯 indicator grade | Sigma-Aldrich [sigmaaldrich.com]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. RXCHEMICALS: Chemicals Solvent Powder supplier Import-Export in India Dubai UAE Oman Nairobi [rxchemicals.com]

- 4. gspchem.com [gspchem.com]

- 5. Chrominfo: Preparation of α-Naphtholbenzein indicator solution [chrominfo.blogspot.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]

- 8. ptplab.net [ptplab.net]

- 9. coleparmer.com [coleparmer.com]

- 10. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

Application Note: Protocol for Non-Aqueous Titration using α-Naphtholbenzein

Audience: Researchers, scientists, and drug development professionals.

Principle and Introduction

Non-aqueous titrations are a cornerstone of pharmaceutical analysis, enabling the accurate quantification of substances that are either too weakly acidic or basic for titration in water, or are insoluble in aqueous media.[1][2][3] The principle of non-aqueous acid-base titration is analogous to its aqueous counterpart, based on the proton donor-acceptor concept of the Brønsted-Lowry theory.[4][5]

In this protocol, a weak base is assayed in an anhydrous protogenic (acidic) solvent, typically glacial acetic acid. The acidic solvent enhances the basicity of the weak base, allowing it to be titrated with a strong acid, perchloric acid, also prepared in glacial acetic acid.[4][6] The interference of water, which can compete with the analyte and obscure the endpoint, is minimized by using anhydrous reagents and adding acetic anhydride (B1165640) to react with any residual water.[3][5][7]

α-Naphtholbenzein is employed as a visual indicator. In the anhydrous acetic acid medium, it provides a sharp and distinct color change at the equivalence point, signaling the completion of the reaction.[6][8] This method is simple, cost-effective, and widely applicable in quality control laboratories for the assay of various pharmaceutical compounds.[1][2]

Applications in Drug Development

Non-aqueous titration is a vital method in pharmacopoeial assays for quantifying active pharmaceutical ingredients (APIs) and is particularly useful for:

-

Assaying hydrophobic drugs that are insoluble in water, such as steroids, phenobarbitone, and certain diuretics.[1][2]

-

Quantifying weakly basic drugs like antihistamines, alkaloids (e.g., ephedrine, codeine), and sodium benzoate (B1203000).[2][4][5]

-

Differentiating and measuring mixtures of primary, secondary, and tertiary amines.[2]

-

Determining the purity and concentration of raw materials and finished pharmaceutical products.[1][2]

Experimental Protocols

Materials and Reagents

-

Perchloric acid (HClO₄), 70-72%

-

Glacial Acetic Acid, anhydrous

-

Acetic Anhydride

-

α-Naphtholbenzein indicator

-

Potassium Hydrogen Phthalate (B1215562) (KHP), primary standard grade

-

Sodium Benzoate (or other weak base analyte)

-

Volumetric flasks, burettes, pipettes, conical flasks

-

Analytical balance

-

Heating mantle or hot plate

Reagent Preparation

The quantitative data for preparing the necessary solutions are summarized below.

| Reagent | Component 1 | Component 2 | Component 3 | Final Volume |

| 0.1 N Perchloric Acid | 8.5 mL of Perchloric Acid (70-72%) | ~900 mL of Glacial Acetic Acid | 21-30 mL of Acetic Anhydride | 1000 mL |

| α-Naphtholbenzein Indicator | 0.2 g of α-Naphtholbenzein solid | 100 mL of Anhydrous Glacial Acetic Acid | - | 100 mL |

| Standardization Primary Standard | ~0.7 g of Potassium Hydrogen Phthalate (KHP) | 50 mL of Glacial Acetic Acid | - | ~50 mL |

Detailed Methodologies

Protocol 1: Preparation of 0.2% w/v α-Naphtholbenzein Indicator Solution

-

Accurately weigh 0.2 g of α-Naphtholbenzein.

-

Dissolve the solid in 100 mL of anhydrous glacial acetic acid.[8][9]

-

Mix until fully dissolved and store in a tightly sealed container.

-

Quality Control (Sensitivity Test): Add 0.25 mL of the prepared indicator to 50 mL of anhydrous glacial acetic acid. Titrate with 0.1 N perchloric acid. No more than 0.05 mL of the titrant should be required to change the solution color from brownish-yellow to green.[8][9]

Protocol 2: Preparation of 0.1 N Perchloric Acid Titrant

-

Safety: Perform this procedure in a fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles. Perchloric acid is highly corrosive and a strong oxidizer.

-

Place approximately 500 mL of anhydrous glacial acetic acid into a 1000 mL volumetric flask, which is placed in an ice bath to control temperature.

-

Slowly and with continuous stirring, add 8.5 mL of 70-72% perchloric acid.[10][11][12]

-

In a separate container, cautiously mix 21-30 mL of acetic anhydride with about 100 mL of glacial acetic acid and cool the mixture.

-

Slowly add the cooled acetic anhydride solution to the perchloric acid solution in the volumetric flask.[4][5]

-

Allow the solution to return to room temperature.

-

Make up the volume to 1000 mL with anhydrous glacial acetic acid and mix thoroughly.[10][11]

-

Allow the solution to stand for at least 24 hours to ensure the complete reaction of acetic anhydride with any residual water.[4][10][13]

Protocol 3: Standardization of 0.1 N Perchloric Acid

-

Dry the primary standard, potassium hydrogen phthalate (KHP), at 120°C for 2 hours and cool in a desiccator.[10][12][14]

-

Accurately weigh about 0.7 g of the dried KHP into a 250 mL conical flask.[10][12]

-

Dissolve the KHP in 50 mL of glacial acetic acid. Gentle warming may be required to facilitate dissolution.[10][15] Cool the solution to room temperature if heated.

-

Add 2-3 drops of a suitable indicator. While Crystal Violet is commonly cited for standardization (changing from violet to blue-green), α-Naphtholbenzein can also be used, though the color change will be different.[10][12][13]

-

Titrate the KHP solution with the prepared 0.1 N perchloric acid until the endpoint is reached.

-

Perform a blank titration using 50 mL of glacial acetic acid and subtract the blank volume from the titrant volume.[12]

-

Calculate the normality of the perchloric acid using the formula:

-

Normality (N) = (Weight of KHP in g) / (0.20423 g/meq × Volume of HClO₄ in mL)

-

Protocol 4: Assay of a Weak Base (e.g., Sodium Benzoate)

-

Accurately weigh approximately 0.25 g of the sodium benzoate sample into a 250 mL conical flask.[5][16]

-

Dissolve the sample in 20-25 mL of anhydrous glacial acetic acid. Warm gently if necessary to dissolve, then cool to room temperature.[5][16]

-

Add 2-3 drops of 0.2% α-Naphtholbenzein indicator solution. The solution will typically appear brownish-yellow.[8]

-

Titrate with the standardized 0.1 N perchloric acid until the endpoint is reached, indicated by a sharp color change from brownish-yellow to green.[6][8]

-

Record the volume of titrant consumed.

-

Calculate the percentage purity of the sample using the formula:

-

% Purity = (V × N × E) / W × 100

-

Where:

-

V = Volume of HClO₄ in mL (corrected for blank)

-

N = Normality of HClO₄

-

E = Equivalent weight of the analyte (e.g., 0.1441 for Sodium Benzoate)

-

W = Weight of the sample in g

-

-

Data Summary

The following tables summarize key quantitative data and expected observations for this protocol.

Table 1: Indicator Color Transitions in Glacial Acetic Acid

| Indicator | Condition (Relative) | Color |

|---|---|---|

| α-Naphtholbenzein | Before Endpoint (Basic) | Brownish-Yellow |

| α-Naphtholbenzein | After Endpoint (Acidic) | Green |

Table 2: Example Standardization Data (Hypothetical)

| Trial | Weight of KHP (g) | Volume of HClO₄ (mL) | Calculated Normality (N) |

|---|---|---|---|

| 1 | 0.7055 | 33.85 | 0.1021 |

| 2 | 0.7021 | 33.70 | 0.1020 |

| 3 | 0.7088 | 34.00 | 0.1021 |

| | Average | | 0.1021 |

Workflow Diagrams

The following diagrams illustrate the logical flow of the key experimental protocols.

Caption: Workflow for Titrant Preparation and Standardization.

Caption: Workflow for the Assay of a Weak Base Analyte.

References

- 1. Notes on How Non-Aqueous Titration is Used in the Pharmaceutical Industry [unacademy.com]

- 2. Non Aqueous Titration: Principles, Methods & Uses [vedantu.com]

- 3. aakash.ac.in [aakash.ac.in]

- 4. Non aqueous titration | PPTX [slideshare.net]

- 5. hnsgroupofcolleges.org [hnsgroupofcolleges.org]

- 6. Notes on Types of Non-Aqueous Titration and their Significance [unacademy.com]

- 7. sips.org.in [sips.org.in]

- 8. gspchem.com [gspchem.com]

- 9. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]

- 10. Preparation and Standardization of 0.1 N Perchloric acid | Pharmaguideline [pharmaguideline.com]

- 11. brainly.in [brainly.in]

- 12. pharmaupdater.com [pharmaupdater.com]

- 13. pharmaguddu.com [pharmaguddu.com]

- 14. pharmapath.in [pharmapath.in]

- 15. hiranuma.com [hiranuma.com]

- 16. 5. non aqueous titrations | PPTX [slideshare.net]

Application Notes: Determining Acid Number in Oils with α-Naphtholbenzein

Introduction

The acid number (AN) is a critical quality control parameter for new and used oils, providing a measure of the acidic constituents present.[1][2] It is defined as the mass of potassium hydroxide (B78521) (KOH) in milligrams that is required to neutralize the acids in one gram of an oil sample.[1] An increase in the acid number of in-service oils can indicate oxidation and degradation, highlighting the need for an oil change to prevent corrosion and other detrimental effects.[2][3][4] This color-indicator titration method, employing α-Naphtholbenzein (also known as p-Naphtholbenzein), offers a reliable and straightforward approach for determining the acid number in petroleum products and lubricants that are not excessively dark in color.[3][5]

The methodology involves dissolving the oil sample in a titration solvent, typically a mixture of toluene (B28343) and isopropyl alcohol, and titrating with a standardized alcoholic solution of potassium hydroxide.[5] The α-Naphtholbenzein indicator provides a distinct color change from orange or brownish-yellow in acidic conditions to green or green-brown at the endpoint.[5] This method is applicable to the determination of acids with dissociation constants in water larger than 10⁻⁹.[4][5]

Data Presentation

The appropriate sample size for the analysis is dependent on the expected acid number of the oil. Using a suitable sample mass ensures a sufficient volume of titrant is consumed for accurate measurement.